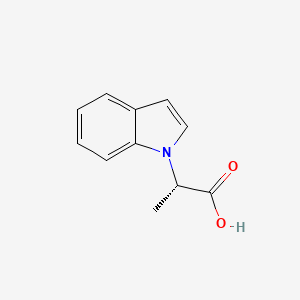![molecular formula C18H11Cl2N7 B12102358 3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)
3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[4,5-c]pyridine core: This is achieved through a cyclization reaction involving appropriate precursors under specific conditions.
Introduction of the pyrimidine moiety: This step involves coupling reactions, often facilitated by catalysts and specific reagents.
Final assembly: The final product is obtained by coupling the intermediate with 3,5-dichlorobenzonitrile under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can be used to alter specific parts of the molecule, such as reducing nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Shares the pyrimidine core but lacks the complex structure of the target compound.
Imidazo[4,5-c]pyridine derivatives: Similar core structure but different substituents.
Uniqueness
3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile is unique due to its combination of multiple heterocyclic rings and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H11Cl2N7 |
|---|---|
分子量 |
396.2 g/mol |
IUPAC名 |
3,5-dichloro-4-[4-[(6-methylpyrimidin-4-yl)amino]-1H-imidazo[4,5-c]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C18H11Cl2N7/c1-9-4-14(24-8-23-9)26-18-16-13(2-3-22-18)25-17(27-16)15-11(19)5-10(7-21)6-12(15)20/h2-6,8H,1H3,(H,25,27)(H,22,23,24,26) |
InChIキー |
YFSPSGACYXXNNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=N1)NC2=NC=CC3=C2N=C(N3)C4=C(C=C(C=C4Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)


![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
